1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone
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Overview
Description
1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone is an organic compound with the molecular formula C11H14O2 It is a derivative of acetophenone, characterized by the presence of an ethyl group and a hydroxymethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at elevated temperatures . Another method includes the reaction of 2-ethyl-5-(hydroxymethyl)benzaldehyde with acetic anhydride in the presence of a catalyst to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of 2-ethyl-5-(carboxymethyl)phenyl ethanone.
Reduction: Formation of 1-[2-ethyl-5-(hydroxymethyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can act as a precursor in various biochemical pathways, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating their activity and resulting in biological effects.
Comparison with Similar Compounds
1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone can be compared with other similar compounds such as:
2-Hydroxy-5-methylacetophenone: Similar structure but lacks the ethyl group.
2-Ethyl-4-methylphenol: Similar structure but lacks the hydroxymethyl group.
2-Ethyl-5-methylphenol: Similar structure but lacks both the hydroxymethyl and ethanone groups.
Uniqueness: The presence of both the ethyl and hydroxymethyl groups on the phenyl ring of this compound makes it unique compared to its analogs
Properties
IUPAC Name |
1-[2-ethyl-5-(hydroxymethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-10-5-4-9(7-12)6-11(10)8(2)13/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSBHVUQOOLCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)CO)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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